molecular formula C9H17N B13338299 Spiro[3.4]octan-2-ylmethanamine

Spiro[3.4]octan-2-ylmethanamine

Cat. No.: B13338299
M. Wt: 139.24 g/mol
InChI Key: RVPGSXOWEVLTCF-UHFFFAOYSA-N
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Description

Spiro[34]octan-2-ylmethanamine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core, followed by amination reactions to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for Spiro[3.4]octan-2-ylmethanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-2-ylmethanamine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often converting functional groups to more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Spiro[3.4]octan-2-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.4]octan-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, potentially leading to specific biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of the methanamine group, which may confer distinct chemical and biological properties compared to other spirocyclic compounds.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

spiro[3.4]octan-2-ylmethanamine

InChI

InChI=1S/C9H17N/c10-7-8-5-9(6-8)3-1-2-4-9/h8H,1-7,10H2

InChI Key

RVPGSXOWEVLTCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)CN

Origin of Product

United States

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